Dolasetron

Vue d'ensemble

Description

Dolasetron est un antagoniste des récepteurs de la sérotonine 5-HT3 principalement utilisé comme antiémétique et anti-nauséeux. Il est indiqué pour la prévention des nausées et des vomissements associés à une chimiothérapie anticancéreuse modérément émétogène et aux nausées et vomissements postopératoires . This compound est connu pour sa grande spécificité et sa sélectivité envers les récepteurs de la sérotonine 5-HT3, avec une activité minimale au niveau d'autres récepteurs de la sérotonine et une faible affinité pour les récepteurs de la dopamine .

Mécanisme D'action

Target of Action

Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the serotonin 5-HT3 receptors located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone of the area postrema .

Mode of Action

This compound works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . It is thought that chemotherapeutic agents produce nausea and vomiting by releasing serotonin from the enterochromaffin cells of the small intestine, and that the released serotonin then activates 5-HT3 receptors located on vagal efferents to initiate the vomiting reflex .

Biochemical Pathways

The main biochemical pathway affected by this compound is the serotonin signaling pathway. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and initiating the vomiting reflex .

Pharmacokinetics

This compound is well absorbed after oral administration, although it is rarely detected in plasma due to rapid and complete metabolism to its active metabolite, hydrothis compound . The apparent absolute bioavailability of oral this compound, determined by hydrothis compound concentrations, is approximately 75% . This compound is broken down by the liver’s cytochrome P450 system and has little effect on the metabolism of other drugs broken down by this system .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative procedures . By blocking the 5-HT3 receptors, this compound prevents the initiation of the vomiting reflex, thereby reducing the occurrence of nausea and vomiting .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s overall health status, the presence of other medications, and individual differences in metabolism. Furthermore, this compound’s stability can be affected by storage conditions, such as temperature and humidity .

Applications De Recherche Scientifique

Dolasetron has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new detection methods.

Medicine: Extensively used in clinical settings to prevent nausea and vomiting in patients undergoing chemotherapy or surgery

Industry: Utilized in the pharmaceutical industry for the development of new antiemetic drugs and formulations.

Recent research has also explored the potential of this compound in inducing cytotoxicity in colon cancer cells and suppressing cancer stem cells through the inhibition of RNA-binding protein PUM1 .

Analyse Biochimique

Biochemical Properties

Dolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . The drug is rapidly converted in vivo into its major active metabolite, hydrothis compound, which is largely responsible for its pharmacological activity .

Cellular Effects

This compound’s primary cellular effect is the prevention of nausea and vomiting. It achieves this by blocking the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This blockade of the serotonin 5-HT3 receptors disrupts the emetic reflex arc, thereby preventing the initiation of the vomiting reflex .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively antagonizing the serotonin 5-HT3 receptors . This prevents serotonin from binding to these receptors and activating the vomiting reflex. The drug’s active metabolite, hydrothis compound, is primarily responsible for this antagonistic action .

Temporal Effects in Laboratory Settings

The effects of this compound are rapid and complete upon administration . The drug is quickly metabolized into hydrothis compound, its active metabolite . The half-life of hydrothis compound is approximately 8.1 hours in adults , indicating its stability and long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, it’s worth noting that 5-HT3 receptor antagonists, the class of drugs to which this compound belongs, are commonly used in veterinary medicine to control vomiting in dogs and cats .

Metabolic Pathways

This compound is metabolized in the liver through rapid reduction by carbonyl reductase to hydrothis compound . Further metabolism occurs via CYP2D6, CYP3A, and flavin monooxygenase . The metabolites are then excreted in the urine and feces .

Transport and Distribution

After administration, this compound is rapidly absorbed and distributed within the body . The distribution of its active metabolite, hydrothis compound, ranges from 5.8 L/kg in adults to 5.9 to 7.4 L/kg in children .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound and its active metabolite, hydrothis compound, primarily interact with the 5-HT3 receptors located on the cell surface. These receptors are found both centrally in the brain and peripherally in the gastrointestinal tract .

Méthodes De Préparation

La synthèse du dolasetron implique plusieurs étapes, à partir des molécules précurseurs appropriées La production industrielle du this compound implique généralement la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité . Les détails spécifiques sur les conditions de réaction et les réactifs utilisés dans la synthèse sont la propriété des sociétés de fabrication.

Analyse Des Réactions Chimiques

Dolasetron subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former son principal métabolite actif, l'hydrothis compound.

Réduction : Les réactions de réduction sont moins fréquentes pour le this compound en raison de sa structure stable.

Substitution : Les réactions de substitution peuvent se produire à des sites spécifiques sur la molécule de this compound, selon les réactifs et les conditions utilisés.

Les réactifs courants pour ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Le principal produit formé par l'oxydation du this compound est l'hydrothis compound, qui est responsable de son activité pharmacologique .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Médecine : Largement utilisé en milieu clinique pour prévenir les nausées et les vomissements chez les patients subissant une chimiothérapie ou une intervention chirurgicale

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et formulations antiémétiques.

Des recherches récentes ont également exploré le potentiel du this compound pour induire la cytotoxicité dans les cellules cancéreuses du côlon et supprimer les cellules souches cancéreuses par l'inhibition de la protéine de liaison à l'ARN PUM1 .

5. Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement les récepteurs de la sérotonine 5-HT3. Cette action empêche la sérotonine de se lier à ces récepteurs, réduisant ainsi l'activité du nerf vague, qui est responsable de l'activation du centre du vomissement dans le bulbe rachidien . Le médicament est rapidement converti in vivo en son principal métabolite actif, l'hydrothis compound, qui est largement responsable de son activité pharmacologique .

Comparaison Avec Des Composés Similaires

Dolasetron est souvent comparé à d'autres antagonistes des récepteurs de la sérotonine 5-HT3 tels que l'ondansétron, le granisétron et le palonosétron. Bien que tous ces composés partagent un mécanisme d'action similaire, le this compound est unique dans son profil pharmacocinétique et ses applications cliniques spécifiques . Par exemple :

Ondansétron : Couramment utilisé pour les nausées et les vomissements, mais peut provoquer une constipation ou des maux de tête.

Granisétron : Efficacité similaire mais voies d'administration et posologie différentes.

Palonosétron : Connu pour sa demi-vie plus longue et sa plus grande affinité de liaison.

Propriétés

Numéro CAS |

115956-12-2 |

|---|---|

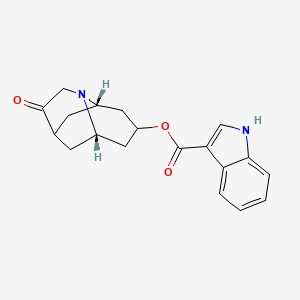

Formule moléculaire |

C19H20N2O3 |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |

Clé InChI |

UKTAZPQNNNJVKR-UDXKHGJESA-N |

SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES isomérique |

C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES canonique |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Apparence |

Solid powder |

melting_point |

278 °C |

Key on ui other cas no. |

115956-12-2 115956-13-3 |

Description physique |

Solid |

Pictogrammes |

Corrosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

2.61e-01 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |

Pression de vapeur |

1.7X10-9 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.